molecular formula C23H21N3O4 B2593130 8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 873577-89-0

8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2593130
CAS No.: 873577-89-0
M. Wt: 403.438
InChI Key: NZUNEVHOJMFSOA-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin (chromene) family, characterized by a benzopyrone core with an ethoxy substituent at position 8, a 2-oxo group at position 2, and a carboxamide side chain linked to a 4-(1H-imidazol-1-yl)phenyl-ethyl moiety.

Properties

IUPAC Name

8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-3-29-20-6-4-5-17-13-19(23(28)30-21(17)20)22(27)25-15(2)16-7-9-18(10-8-16)26-12-11-24-14-26/h4-15H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUNEVHOJMFSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated precursor with imidazole in the presence of a base such as potassium carbonate.

    Coupling of the Chromene and Imidazole Units: The chromene and imidazole units can be coupled through an amide bond formation. This can be achieved by reacting the chromene carboxylic acid with an amine derivative of the imidazole unit in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and the nucleophilic substitution steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the chromene core to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used as a probe to study biological pathways involving chromene and imidazole derivatives.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the chromene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

  • Further studies should explore its inhibition of cytochrome P450 or bacterial efflux pumps.
  • Chalcone Derivatives : The antimicrobial efficacy reported for Hussain’s compound underscores the importance of imidazole in disrupting microbial membranes or enzymes .
  • Carbamate Derivative : Its complex substituent profile highlights the trade-off between structural complexity and pharmacokinetic optimization, a consideration for the target compound’s development .

Biological Activity

8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide, a synthetic compound, has garnered attention in the scientific community due to its potential biological activities, particularly in cancer treatment. This article synthesizes available data on its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with an ethoxy group and an imidazole moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been compared to established chemotherapeutic agents such as 5-fluorouracil (5-FU) and methotrexate (MTX).

Antitumor Activity

A study evaluated the compound's effects on three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results showed that the compound had a lower IC50 value than both 5-FU and MTX, indicating higher potency.

Cell Line IC50 (µM) Comparison with 5-FU Comparison with MTX
A54918.53More potentMore potent
SGC-79014.07Significantly more potentSignificantly more potent
HeLa2.96Five-fold strongerFive-fold stronger

This selectivity for tumor cells over normal cells was highlighted by a selectivity index indicating that normal L-02 cells were less affected compared to tumor cells .

The mechanism by which this compound induces cell death appears to involve apoptosis. The study demonstrated that treatment with the compound resulted in:

  • Increased expression of pro-apoptotic protein Bax .
  • Decreased expression of anti-apoptotic protein Bcl-2 .
  • Activation of caspase-3 , a critical executor of apoptosis.

These findings suggest that the compound triggers apoptosis through the intrinsic pathway, characterized by mitochondrial involvement .

Study 1: Antiproliferative Effects

In a detailed investigation, the compound was tested against HeLa cells using Hoechst/PI double staining to assess apoptosis rates. The experimental group treated with the compound showed a 68.2% apoptosis rate , significantly higher than the 39.6% rate induced by 5-FU .

Study 2: Selectivity and Toxicity

In another study assessing selectivity, it was found that the compound's toxic effects on normal cells were substantially lower than on cancerous cells, reinforcing its potential as a targeted therapeutic agent .

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